4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-(1,2,4-triazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3S/c1-16-8-2-4-9(5-3-8)17(14,15)12-13-6-10-11-7-13/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIECUMJMTJVYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NN2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971125 | |
| Record name | 4-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5575-20-2 | |
| Record name | 4-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form a sulfonic acid derivative.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide.
Reduction: Formation of 4-methoxybenzenesulfonic acid.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of 4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide exhibit significant anticancer properties. For instance:
- Inhibition of Carbonic Anhydrase IX : Compounds related to this structure have demonstrated selective inhibition of carbonic anhydrase IX (CA IX), which is often overexpressed in tumors. This inhibition correlates with reduced proliferation of cancer cells such as MDA-MB-231 and MCF-7, with some derivatives achieving IC50 values between 1.52–6.31 μM .
- Induction of Apoptosis : Notably, certain derivatives have been shown to induce apoptosis in cancer cell lines, significantly increasing annexin V-FITC positivity by up to 22-fold compared to controls .
Antibacterial Properties
The compound's derivatives also exhibit antibacterial activities:
- Inhibition Against Pathogenic Bacteria : Significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae has been reported, with some compounds showing up to 80% inhibition at concentrations of 50 μg/mL . This suggests potential applications in treating bacterial infections.
Antifungal and Antiviral Activities
The broader class of 1,2,4-triazoles has been recognized for antifungal and antiviral properties:
- Diverse Bioactivities : Compounds bearing the triazole moiety have been reported to show efficacy against various fungal pathogens and viruses . The specific derivative's activity could be explored further in this context.
Mechanistic Insights
The mechanism of action for these compounds often involves:
- Enzyme Inhibition : The inhibition of key enzymes such as carbonic anhydrases is crucial for their anticancer effects.
- Cellular Uptake Studies : High-performance liquid chromatography (HPLC) methods have been employed to study the cellular uptake of these compounds in cancer cells, indicating their potential for targeted therapy .
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical reactions that can be modified to enhance biological activity:
- Structural Variations : Modifying substituents on the triazole or sulfonamide groups can significantly affect the pharmacological profile. For example, adding electron-withdrawing groups has been shown to enhance antibacterial activity .
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound in different applications:
- Antitumor Activity : A study demonstrated that certain derivatives exhibited IC50 values lower than traditional chemotherapeutics like sorafenib against various cancer cell lines .
- Antimicrobial Efficacy : Research indicated that modifications to the triazole structure improved the antimicrobial spectrum against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of 4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to form hydrogen bonds with various biological targets, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Structural Attributes
- Triazole Core : The 1,2,4-triazole ring provides hydrogen-bonding sites (N–H groups) and π-π stacking capabilities, critical for molecular recognition .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical and Crystallographic Properties
- Crystallography: The oxazole derivative () crystallizes in a monoclinic system with a mean σ(C–C) bond length of 0.004 Å and R factor = 0.055, indicating high structural precision .
Tautomerism :
Key Research Findings
Triazole vs. Oxazole: Triazole derivatives generally exhibit broader pharmacological profiles than oxazoles due to their dual hydrogen-bond donor/acceptor capabilities . Oxazole derivatives, however, show superior antimicrobial efficacy in specific bacterial strains .
Methoxy Substitution :
- Methoxy groups improve solubility compared to methyl or halogen substituents but may reduce membrane permeability due to increased polarity .
Crystal Packing :
- π-π interactions between aromatic rings (e.g., in ) stabilize crystal structures, which may correlate with in vivo stability .
Biological Activity
4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide (CAS No. 24924-72-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and comparisons with related compounds.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 254.27 g/mol
- Density : 1.5 g/cm³
- Boiling Point : 458.8 °C
- Flash Point : 231.3 °C
The compound features a methoxy group, a triazole ring, and a benzenesulfonamide moiety, which contribute to its biological properties and solubility.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. The triazole ring is known for forming hydrogen bonds with various biological targets, enhancing binding affinity and specificity .
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties:
- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : IC values indicate potent activity.
- U-937 (acute monocytic leukemia) : Similar observations of cytotoxicity were noted.
In one study, derivatives of oxadiazole-sulfonamide were shown to have higher activity than doxorubicin against MCF-7 cells .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties:
- Bacterial Strains : It has been tested against multiple bacterial strains with promising results indicating potential as an antimicrobial agent .
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Key Functional Groups | Biological Activity |
|---|---|---|
| 1,2,4-Triazole | Triazole ring | Limited activity |
| 4-(1H-1,2,4-Triazol-1-yl)benzoic acid | Carboxylic acid group | Moderate activity |
| 1,2,4-Triazole-3-thiol | Thiol group | Varies |
This table illustrates how the presence of the methoxy and sulfonamide groups in the target compound enhances its solubility and biological activity compared to simpler triazole derivatives.
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on MCF-7 Cell Line :
-
In Vivo Studies :
- Although limited data is available on in vivo efficacy, preliminary results suggest potential for therapeutic applications in cancer treatment.
Q & A
Q. What are the recommended synthetic routes for 4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide, and how can reaction conditions be optimized?
A common approach involves condensation reactions between substituted triazoles and sulfonamide precursors. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehyde in ethanol with glacial acetic acid as a catalyst (4–6 hours) yields intermediates, followed by sulfonylation . Optimization may include adjusting solvent polarity (e.g., absolute ethanol vs. DMF), reaction time, and stoichiometric ratios of reagents to improve yield. Characterization via NMR and mass spectrometry is critical to confirm intermediate purity .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., methoxy and triazole protons) and LC-MS for molecular weight validation.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-III (for visualization) ensures precise structural determination. Anisotropic displacement parameters from SC-XRD data validate molecular geometry .
Q. How can researchers differentiate this compound from structurally similar triazole-sulfonamide derivatives?
Key distinctions arise from substituent positioning and electronic effects. For instance, the methoxy group at the para position on the benzene ring alters electron density compared to halogenated or alkylated analogs. Comparative analysis via IR spectroscopy (C–O stretch at ~1250 cm⁻¹ for methoxy) and X-ray data (bond lengths/angles) can resolve ambiguities .
Advanced Research Questions
Q. How should researchers address contradictions in crystallographic data during structure refinement?
Discrepancies (e.g., poor R-factor convergence) may arise from disordered solvent molecules or twinning. Use SHELXL’s TWIN/BASF commands to model twinning and PART instructions for disorder. Validate refinement with the Hamilton R-factor ratio test and cross-check using WinGX’s validation tools (e.g., PARST, PLATON) .
Q. What experimental designs are suitable for studying the biological activity of this compound?
Prioritize structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens). Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (e.g., AutoDock Vina) to correlate triazole-sulfonamide interactions with biological targets .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms of this compound?
Chirality can arise from the triazole ring’s substituents. Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis or use preparative HPLC with chiral columns (e.g., Chiralpak IA). Monitor enantiomeric excess via circular dichroism (CD) or chiral shift reagents in NMR .
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states and activation energies. For example, calculate Fukui indices to identify nucleophilic/electrophilic sites on the triazole ring. Validate predictions experimentally via kinetic studies using varying nucleophiles (e.g., amines, thiols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
